![molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 1005987-21-2](/img/structure/B2756418.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one is a key component in a variety of chemical compounds with potential biological activities . It’s often used in the synthesis of triazole derivatives, which have shown cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, similar compounds like benzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been structurally characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition . Further analysis would require more specific information on the compound .Scientific Research Applications
- Results : Among the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. Additionally, it showed anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B . This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy . This indicates that it could potentially be used as a treatment for Type II diabetes.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process . .
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFICDAZSZZQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide |
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